3-(3-Fluoropyridin-4-yl)butan-2-ol
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Overview
Description
3-(3-Fluoropyridin-4-yl)butan-2-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring imparts distinct physical, chemical, and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropyridin-4-yl)butan-2-ol can be achieved through various methods. One common approach involves the reaction of 3-fluoropyridine with butan-2-ol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. The use of Selectfluor® as a fluorinating agent has been reported to yield high amounts of fluorinated pyridines . This method is preferred due to its scalability and reliability in producing high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoropyridin-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-Fluoropyridin-4-yl)butan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 3-(3-Fluoropyridin-4-yl)butan-2-ol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and interactions with biological molecules . These interactions can affect various pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridin-4-ol: Similar in structure but lacks the butan-2-ol moiety.
2-(2-bromo-3-fluoropyridin-4-yl)butan-2-ol: Contains a bromine atom, which imparts different reactivity and properties.
Uniqueness
3-(3-Fluoropyridin-4-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of both fluorine and butan-2-ol groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-(3-fluoropyridin-4-yl)butan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(7(2)12)8-3-4-11-5-9(8)10/h3-7,12H,1-2H3 |
InChI Key |
CRWHAYQBWBXMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1)F)C(C)O |
Origin of Product |
United States |
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